3-(1-(2-Phenylbutanoyl)azetidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(2-Phenylbutanoyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that belongs to the thiazolidine-2,4-dione family. This compound is characterized by its unique structure, which includes a thiazolidine ring fused with an azetidine ring and a phenylbutanoyl group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Thiazolidine-2,4-dione derivatives have been known to exhibit diverse biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and antioxidant activities .
Mode of Action
Thiazolidine-2,4-dione derivatives are known to interact with their targets and cause changes that result in their observed biological activities .
Biochemical Pathways
Thiazolidine-2,4-dione derivatives have been reported to affect various biochemical pathways due to their diverse biological properties .
Pharmacokinetics
In-silico adme studies of thiazolidin-2,4-dione derivatives have revealed that all the compounds were found to be drug-like .
Result of Action
Thiazolidin-2,4-dione derivatives have been reported to possess mild anticancer potential .
Action Environment
The synthesis of thiazolidine derivatives has been improved by various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Biochemical Analysis
Biochemical Properties
The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules . TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .
Cellular Effects
Based on the known properties of similar TZD compounds, it can be inferred that this compound may have potential effects on various types of cells and cellular processes .
Molecular Mechanism
Tzd analogues are known to exert their effects at the molecular level through various mechanisms . For instance, they improve insulin resistance through PPAR-γ receptor activation .
Temporal Effects in Laboratory Settings
It is known that TZD analogues can have long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-Phenylbutanoyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of thiazolidine-2,4-dione with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The intermediate product is then reacted with azetidine-3-amine under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-Phenylbutanoyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are performed under various conditions depending on the nucleophile and desired product
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, each possessing distinct chemical and biological properties .
Scientific Research Applications
3-(1-(2-Phenylbutanoyl)azetidin-3-yl)thiazolidine-2,4-dione
Biological Activity
The compound 3-(1-(2-Phenylbutanoyl)azetidin-3-yl)thiazolidine-2,4-dione is a member of the thiazolidine-2,4-dione family, characterized by its unique structural features that include a thiazolidine ring, an azetidine ring, and a phenylbutanoyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, antidiabetic, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Structure
The molecular structure of this compound can be represented as follows:
IUPAC Name
The IUPAC name for this compound is:
3-[1-(2-phenylbutanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Physical Properties
Property | Value |
---|---|
Molecular Weight | 306.39 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Antidiabetic Activity
Research indicates that thiazolidinediones (TZDs), the class to which this compound belongs, exhibit significant antidiabetic effects by acting as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ). This mechanism enhances insulin sensitivity and promotes glucose uptake in adipose tissue.
Key Findings
- A study demonstrated that derivatives of thiazolidinediones improved glycemic control in diabetic models, suggesting potential therapeutic applications for insulin resistance management.
Anti-inflammatory Properties
In addition to its antidiabetic effects, this compound has shown promising anti-inflammatory activity. The compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process.
Case Study
A recent investigation into the anti-inflammatory effects of similar thiazolidinedione derivatives revealed a reduction in levels of TNF-alpha and IL-6 in vitro. These findings suggest that the compound may be effective in treating inflammatory diseases .
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. Thiazolidinediones have been studied for their ability to induce apoptosis in various cancer cell lines.
Research Findings
In vitro studies have indicated that certain thiazolidinedione derivatives can inhibit cancer cell proliferation by modulating signaling pathways associated with cell survival and apoptosis .
The biological activity of this compound is primarily attributed to its interaction with PPAR-γ. Activation of this receptor leads to:
- Enhanced glucose metabolism
- Decreased insulin resistance
- Modulation of inflammatory responses
- Induction of apoptosis in cancer cells
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. One common method includes:
- Reaction of thiazolidine-2,4-dione with 2-phenylbutanoyl chloride in the presence of a base (e.g., triethylamine).
- Subsequent reaction with azetidine-3-amine under controlled conditions.
Derivatives and Their Activities
Various derivatives of thiazolidinediones have been synthesized to enhance biological activity. Some notable derivatives include:
Compound Name | Biological Activity |
---|---|
5-Methylthiazolidine derivative | Increased PPAR activation |
Benzylthiazolidine derivative | Enhanced anti-inflammatory effects |
Properties
IUPAC Name |
3-[1-(2-phenylbutanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-2-13(11-6-4-3-5-7-11)15(20)17-8-12(9-17)18-14(19)10-22-16(18)21/h3-7,12-13H,2,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNVUXHDUMCFAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC(C2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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